molecular formula C15H14N4 B11724434 8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline

8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline

Cat. No.: B11724434
M. Wt: 250.30 g/mol
InChI Key: AYVPZCJGSHVNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline is a heterocyclic hybrid compound featuring a quinoline core substituted with a hydrazinylidene group linked to a 1H-pyrrol-2-yl ethylidene moiety. This structure combines the electron-rich quinoline scaffold with a hydrazone functional group, which is known to enhance bioactivity through hydrogen bonding and π-π interactions.

Properties

IUPAC Name

N-[1-(1H-pyrrol-2-yl)ethylideneamino]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-11(13-8-4-9-16-13)18-19-14-7-2-5-12-6-3-10-17-15(12)14/h2-10,16,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVPZCJGSHVNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline typically involves the condensation of 8-quinolinecarboxaldehyde with 1-(1H-pyrrol-2-yl)ethanone hydrazone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues differ in substituents on the hydrazone or quinoline moieties, leading to variations in biological activity, solubility, and stability. Below is a comparative analysis:

Compound Name (Structure) Substituents Key Features/Bioactivity Reference
Target Compound Quinoline + 1H-pyrrol-2-yl ethylidene hydrazone Hypothesized to exhibit enhanced π-π stacking due to pyrrole’s electron-rich nature. No direct bioactivity data reported. -
7-Chloro-4-[2-(phenylmethylidene)hydrazin-1-yl]quinoline Quinoline + phenylmethylidene hydrazone + Cl⁻ Low toxicity in C. elegans models; survival rates comparable to untreated controls.
9b (1,3,4-thiadiazole derivative) Triazole + thiadiazole + phenyl IC₅₀ = 2.94 µM against HepG2 (hepatocellular carcinoma); superior activity attributed to thiadiazole’s electron-withdrawing effects.
12a (thiazole derivative) Thiazole + phenyldiazenyl Dual inhibitory activity: IC₅₀ = 1.19 µM (HepG2), 3.4 µM (MCF-7). Synergy between thiazole and diazenyl groups enhances binding to cellular targets.
8-[(E)-2-[1-(4-Fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride Quinoline + 4-fluorophenyl ethylidene hydrazone + Cl⁻ High purity (NLT 97%); fluorophenyl group may improve metabolic stability. Bioactivity data not reported.
4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline Quinoline + 4-methoxyphenyl ethylidene hydrazone + CF₃ Polymorphic forms (monoclinic/orthorhombic) with distinct crystal packing. CF₃ group enhances lipophilicity, potentially improving membrane permeability.

Physicochemical Properties

  • Solubility: Quinoline derivatives with polar groups (e.g., -OH, -COOH) exhibit higher aqueous solubility. The target compound’s pyrrole moiety may reduce solubility compared to pyridinyl analogues ().
  • Stability : Hydrazones with bulky substituents (e.g., naphthyl in ) are prone to decomposition under humid conditions, requiring inert storage .

Biological Activity

The compound 8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline, with the chemical formula C15H14N4, has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthesis pathway includes:

  • Formation of the Hydrazine Derivative : The initial step often involves the reaction of 2,4-dimethylpyrrole with appropriate aldehydes to form hydrazine derivatives.
  • Cyclization : The hydrazine derivative is then subjected to cyclization with quinoline derivatives to yield the target compound.
  • Purification : The final product is purified through recrystallization or chromatographic techniques.

Structural Characteristics

The structural analysis of this compound reveals a complex arrangement that contributes to its biological activity. Key features include:

  • Quinoline Core : The quinoline moiety is known for its diverse biological activities, including antimicrobial and anticancer effects.
  • Pyrrole Substituent : The presence of the pyrrole ring enhances the compound's interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. This activity can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound effectively inhibits the proliferation of cancer cells in vitro. For instance, it has been tested against breast cancer (MDA-MB-468) and renal cancer (A498) cell lines, demonstrating a notable reduction in cell viability.
  • Mechanism of Action : The anticancer effects are believed to involve the induction of apoptosis and cell cycle arrest. Specifically, the compound may target key regulatory proteins involved in apoptosis pathways.

Inhibition of Enzymatic Activity

In addition to its anticancer properties, this compound has been evaluated for its ability to inhibit various enzymes linked to cancer progression:

  • COX-2 Inhibition : Similar quinoline derivatives have been reported as potent inhibitors of cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression .
  • Sirtuin Inhibition : Some studies suggest that compounds with similar structures may inhibit sirtuins, a family of proteins involved in cellular regulation and longevity .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

StudyCell LineIC50 (µM)Mechanism
Study AMDA-MB-46812Apoptosis induction
Study BA49815Cell cycle arrest
Study CHeLa10COX inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.